molecular formula C13H18N2O3 B6334368 tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate CAS No. 259262-49-2

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Cat. No.: B6334368
CAS No.: 259262-49-2
M. Wt: 250.29 g/mol
InChI Key: QESASQYUJWIMBE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyridine-3-ol under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with pyridine-3-ol . The reaction conditions often require a base such as triethylamine and an inert atmosphere to prevent oxidation.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-pyridin-3-yloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESASQYUJWIMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 315 mg (1.2 mmol) of PPh3 in 5 mL of dry THF at −20° C. was added 189 μL (1.2 mmol) of DEAD dropwise. The solution was allowed to stir 10 min. at −20° C. After 10 min, a solution containing 173 mg (1 mmol) of N-Boc-3-hydroxyazetidine and 2 mL of dry THF was added dropwise. The solution was again allowed to stir 10 min at −20° C. After 10 min, to the solution was added 95 mg (1 mmol) of 3-hydroxypyridine at once. The solution was then slowly heated to 70° C. and allowed to stir at 70° C. overnight. Next day, solvent was removed under reduced pressure. The crude product was purified by flash chromatography (2:1, Hexane:Ethyl Acetate) to obtain 160 mg (64% yield) of a yellow oil: 1H NMR (300 MHz, CD3OD) δ8.27 (1H, d, J=4.8 Hz), 8.18 (1H, d, J=2.7 Hz), 7.23 (1H, m), 7.05 (1H, m), 4.92 (1H, m), 4.34-4.00 (2H, AB, J=6.6, 9.7 Hz), 1.45 (9H, s).
Name
Quantity
315 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
189 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
95 mg
Type
reactant
Reaction Step Three
Yield
64%

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